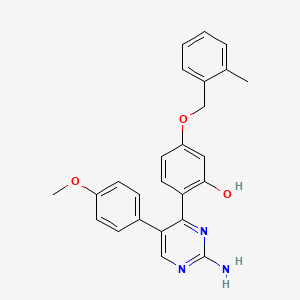
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, also known as AMBMP, is a synthetic compound used in scientific research. It is a selective inhibitor of the protein kinase, B-Raf, which is involved in the regulation of cell growth and proliferation. In recent years, AMBMP has gained attention as a potential therapeutic agent for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
Compounds similar to 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, such as pyrido[1,2-a]pyrimidin-4-one derivatives, have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also exhibit significant antioxidant properties, particularly the catechol derivatives, making them potentially valuable in therapeutic applications related to oxidative stress and related diseases (La Motta et al., 2007).
Spin Interaction and Coordination Chemistry
Research on spin interaction in zinc complexes of Schiff and Mannich bases, which include compounds structurally similar to the one , has provided insights into the molecular basis of magnetic coupling and zero-field splitting parameters in these compounds. Such studies contribute to the understanding of the electronic properties of metal-ligand complexes (Orio et al., 2010).
Catecholase and DNase Activities
Copper(II) complexes containing phenolate-type ligands based on the N5O2 donor, which share structural similarities with the chemical , have been synthesized and characterized for their catecholase and DNase activities. These complexes show promise in the field of bioinorganic chemistry, particularly in the study of enzyme mimics and DNA interactions (Peralta et al., 2010).
Antifungal Effects
Derivatives of pyrimidin-2-amine, which are structurally related to the chemical of interest, have been investigated for their antifungal properties. These studies contribute to the development of new antifungal agents, particularly in addressing the challenges posed by fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Models for Purple Acid Phosphatases
Research on asymmetric mono- and dinuclear GaIII and ZnII complexes as models for purple acid phosphatases demonstrates the application of such compounds in understanding the structural and functional aspects of metalloenzymes. These studies are crucial for unraveling the mechanisms of enzymes involved in phosphate metabolism (Bosch et al., 2016).
Antibacterial Agents
Compounds like 2,4-diamino-5-benzylpyrimidines, which are related to the compound , have shown high in vitro activity against anaerobic organisms, contributing to the development of new antibacterial agents. This research is vital in the ongoing battle against antibiotic-resistant bacteria (Roth et al., 1989).
Propiedades
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-5-3-4-6-18(16)15-31-20-11-12-21(23(29)13-20)24-22(14-27-25(26)28-24)17-7-9-19(30-2)10-8-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGCPHGDLBNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2612340.png)
![5-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2612341.png)
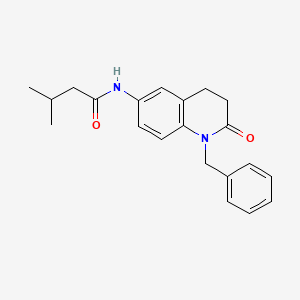

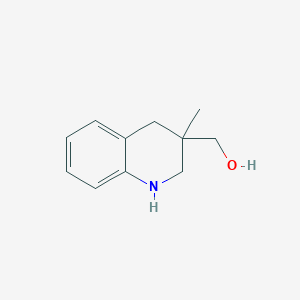
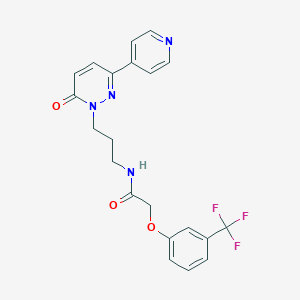
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2612352.png)
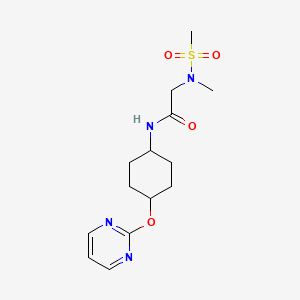

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612357.png)
![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)
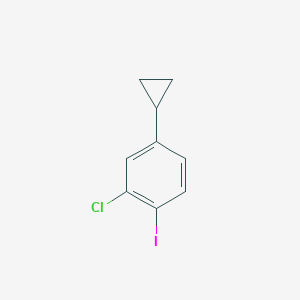
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)